2-cyclopropyl-2-methylpropanenitrile
Description
Structure
3D Structure
Properties
CAS No. |
1415396-26-7 |
|---|---|
Molecular Formula |
C7H11N |
Molecular Weight |
109.17 g/mol |
IUPAC Name |
2-cyclopropyl-2-methylpropanenitrile |
InChI |
InChI=1S/C7H11N/c1-7(2,5-8)6-3-4-6/h6H,3-4H2,1-2H3 |
InChI Key |
MVOFYFBLGIYYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 Cyclopropyl 2 Methylpropanenitrile
Classical Approaches to Nitrile Synthesis Adapted for 2-cyclopropyl-2-methylpropanenitrile
Overview of Established Routes and Their Chemical Underpinnings
The preparation of this compound can be envisioned through the adaptation of traditional methods for synthesizing nitriles. A common classical approach involves the nucleophilic substitution of a suitable alkyl halide with a cyanide salt. In the context of this specific molecule, this would entail the reaction of a 2-halo-2-cyclopropylpropane with a cyanide source. For instance, 2-bromo-2-cyclopropylpropane could be reacted with sodium or potassium cyanide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The chemical basis for this reaction is the potent nucleophilicity of the cyanide ion (CN⁻) attacking the electrophilic carbon atom bearing the halogen.
Another established route is the dehydration of a corresponding amide, 2-cyclopropyl-2-methylpropanamide. This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride. The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile.
Furthermore, the synthesis could potentially start from a ketone, cyclopropyl (B3062369) methyl ketone. orgsyn.org This ketone can be converted to the target nitrile through a multi-step sequence, for example, via formation of a cyanohydrin followed by reduction and subsequent functional group manipulations.
A patented method describes the synthesis of 1-hydroxymethyl cyclopropyl acetonitrile (B52724) from 3-bromo-neopentyl alcohol. google.com This involves a zinc-mediated cyclization to form 1-bromomethyl cyclopropyl methanol, followed by a displacement reaction with cyanide under alkaline conditions. google.com While this produces a related structure, modifications to the starting materials or intermediates could potentially lead to this compound.
Analysis of Yields, Selectivity, and Practical Considerations in Traditional Methods
The yields and selectivity of these classical methods can be variable and are highly dependent on the specific reaction conditions and the nature of the substrates.
| Reaction Type | Starting Material | Reagents | Typical Yield | Key Considerations |
| Nucleophilic Substitution | 2-halo-2-cyclopropylpropane | NaCN or KCN in DMSO/DMF | Moderate to Good | Potential for elimination side reactions, toxicity of cyanide salts. |
| Amide Dehydration | 2-cyclopropyl-2-methylpropanamide | P₄O₁₀, SOCl₂ | Good to High | Harsh reaction conditions, potential for substrate decomposition. |
| From Ketone | Cyclopropyl methyl ketone | Multi-step | Variable | Longer synthetic route, potential for low overall yield. |
| Patented Method Adaptation | Modified 3-halo-alcohol | Zn, Cyanide | Reported as high | Requires specific starting materials and multi-step process. google.com |
Interactive Data Table
Modern and Sustainable Synthetic Strategies for this compound
Catalytic Systems for Carbon-Nitrogen Bond Formation
Modern synthetic chemistry offers more efficient and selective methods for constructing the C-CN bond. Catalytic approaches are at the forefront of these developments. For the synthesis of this compound, cyanation reactions catalyzed by transition metals like palladium, nickel, or copper could be employed. These reactions typically involve the cross-coupling of an aryl or alkyl halide or pseudohalide with a cyanide source, often a less toxic one like zinc cyanide (Zn(CN)₂).
For instance, a palladium-catalyzed cyanation of 2-bromo-2-cyclopropylpropane could offer a milder and more selective alternative to the classical nucleophilic substitution. The catalytic cycle would involve oxidative addition of the alkyl halide to the palladium(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile and regenerate the catalyst.
Another modern approach involves the hydrocyanation of an appropriate alkene, such as 1-cyclopropyl-1-methylethene. This reaction, typically catalyzed by nickel or cobalt complexes, involves the addition of hydrogen cyanide (HCN) across the double bond. However, the regioselectivity of this addition would be a critical factor to control to obtain the desired 2-substituted product.
Stereochemical Control and Diastereoselective Approaches (If applicable)
The structure of this compound itself is achiral. However, if the cyclopropyl ring or other parts of the molecule were to be substituted in a way that introduces chirality, stereochemical control would become a crucial aspect of the synthesis.
Modern synthetic methods offer powerful tools for achieving high levels of stereoselectivity. For instance, asymmetric cyclopropanation reactions can be used to construct chiral cyclopropane (B1198618) rings with high enantiomeric excess. nih.gov While not directly applicable to the synthesis of the achiral title compound, these methods are relevant in the broader context of synthesizing chiral cyclopropane-containing molecules. nih.govrochester.edu
If a chiral precursor were used, for example, a chiral alcohol that is converted to the nitrile, diastereoselective reactions would be important to control the formation of the desired stereoisomer. For instance, enzyme-catalyzed reactions, which are known for their high stereoselectivity, could be employed. rochester.eduutdallas.edu Engineered enzymes have been used for the highly diastereo- and enantioselective construction of cyclopropyl ketones, which could serve as precursors to chiral nitriles. rochester.edu
Green Chemistry Principles in the Production of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, several strategies can be applied:
Atom Economy: Catalytic methods generally have higher atom economy than stoichiometric reactions because the catalyst is used in small amounts and is regenerated. This reduces the amount of waste generated.
Use of Safer Reagents: Replacing highly toxic reagents like sodium or potassium cyanide with less toxic alternatives such as zinc cyanide or by using in-situ generated HCN in catalytic amounts is a key green chemistry consideration.
Energy Efficiency: Catalytic reactions often proceed under milder conditions (lower temperatures and pressures) than classical methods, leading to reduced energy consumption.
Renewable Feedstocks: While not directly addressed in the provided search results for this specific compound, a long-term green chemistry goal would be to derive the starting materials from renewable resources.
Biocatalysis: The use of enzymes as catalysts offers a highly sustainable approach. rochester.eduutdallas.edu Biocatalytic reactions are typically performed in water under mild conditions and exhibit high selectivity, minimizing byproducts. rochester.eduutdallas.edu
By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
Precursor Chemistry and Functional Group Interconversions Leading to this compound
The construction of the this compound framework relies on the assembly of the cyclopropyl and the nitrile-bearing quaternary carbon moieties. The following subsections will delve into specific transformations designed to achieve this.
A common and well-established method for the synthesis of nitriles involves the nucleophilic substitution of an alkyl halide with a cyanide salt. In the context of preparing this compound, this strategy would involve the initial formation of a tertiary halide, 2-halo-2-cyclopropyl-2-methylpropane, from a suitable precursor, followed by reaction with a cyanide source.
The logical precursor for the tertiary halide is the corresponding tertiary alcohol, 2-cyclopropyl-2-methylpropan-1-ol. The synthesis of this alcohol can be envisioned through the reaction of cyclopropylmagnesium bromide with isobutyraldehyde, followed by oxidation of the resulting secondary alcohol to the ketone, and subsequent Grignard reaction with methylmagnesium bromide. Alternatively, reaction of methyl cyclopropyl ketone with a methyl Grignard reagent would yield the tertiary alcohol. nih.gov
Once the tertiary alcohol, 2-cyclopropyl-2-methylpropan-1-ol, is obtained, it can be converted to the corresponding tertiary alkyl halide. The reaction of tertiary alcohols with hydrogen halides, such as concentrated hydrochloric acid, is a standard method for the preparation of tertiary alkyl chlorides via an SN1 mechanism. nih.govuni.luorgsyn.org Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are also commonly employed for the conversion of primary and secondary alcohols to alkyl halides, typically through an SN2 mechanism. nih.govdoubtnut.com For a tertiary alcohol like 2-cyclopropyl-2-methylpropan-1-ol, thionyl chloride can be used to produce 2-chloro-2-cyclopropyl-2-methylpropane. utdallas.edunih.gov
The subsequent nucleophilic substitution of the tertiary halide with a cyanide source presents a significant challenge. The reaction of tertiary alkyl halides with alkali metal cyanides, such as sodium or potassium cyanide, often leads to elimination as the major pathway, rather than the desired substitution. orgsyn.orggoogle.com This is due to the steric hindrance around the tertiary carbon, which disfavors the SN2 mechanism, and the basicity of the cyanide ion, which promotes elimination in an E2 reaction. For tertiary substrates, an SN1 reaction might occur, but this can be complicated by the potential for carbocation rearrangements and elimination side reactions (E1). The stability of the tertiary carbocation adjacent to the cyclopropyl group would play a significant role in this pathway.
To circumvent these issues, alternative cyanation methods have been developed. A process for the preparation of tertiary alkyl cyanides from the corresponding halides involves the use of trimethylsilyl (B98337) cyanide ((CH₃)₃SiCN) in the presence of a Lewis acid, such as tin(IV) chloride (SnCl₄). orgsyn.orgorganic-chemistry.org This method has been shown to be effective for the synthesis of various tertiary nitriles. Another modern approach involves a photoinduced, copper-catalyzed cyanation of unactivated secondary and tertiary alkyl chlorides at room temperature, which can generate all-carbon quaternary centers. doubtnut.com
A patent describing the preparation of cyclopropylacetonitrile (B1348260) from a mixture containing cyclopropylmethyl halide highlights the challenges associated with the cyanation of cyclopropyl-substituted halides, including the formation of isomeric byproducts and the need for carefully controlled reaction conditions to avoid side reactions. Specifically, higher temperatures can lead to the formation of cyclobutyl cyanide, which is difficult to separate from the desired product.
| Step | Starting Material | Reagents and Conditions | Product | Reaction Type |
| Halogenation | 2-cyclopropyl-2-methylpropan-1-ol | Thionyl chloride (SOCl₂) or Concentrated HCl | 2-chloro-2-cyclopropyl-2-methylpropane | Nucleophilic Substitution (SN1-like) |
| Cyanation | 2-chloro-2-cyclopropyl-2-methylpropane | Trimethylsilyl cyanide (TMSCN), Tin(IV) chloride (SnCl₄) | This compound | Nucleophilic Substitution |
| Cyanation (alternative) | 2-chloro-2-cyclopropyl-2-methylpropane | Tetrabutylammonium cyanide (TBACN), Copper(I) iodide (CuI), light irradiation | This compound | Photoinduced Copper-Catalyzed Cyanation |
An alternative strategy for the synthesis of this compound involves the oxidation of a suitable aldehyde or alcohol precursor. This approach avoids the use of halogenated intermediates and the associated challenges of elimination reactions.
The direct conversion of a primary alcohol, such as 2-cyclopropyl-2-methylpropan-1-ol, to the corresponding nitrile is a powerful transformation. One-pot procedures have been developed for the ammoxidation of primary alcohols, which involves oxidation to the aldehyde, in situ imine formation with ammonia, and subsequent oxidation of the imine to the nitrile. A variety of oxidizing agents can be employed for this purpose.
Similarly, the corresponding aldehyde, 2-cyclopropyl-2-methylpropanal, can serve as a direct precursor to the nitrile. A common method for the conversion of aldehydes to nitriles involves the formation of an aldoxime by reaction with hydroxylamine, followed by dehydration of the aldoxime to the nitrile. Various reagents are known to effect this dehydration.
It is important to note that the cyclopropyl group can be sensitive to certain oxidative conditions, which may lead to ring-opening side reactions. Therefore, the choice of oxidant and reaction conditions must be carefully considered to ensure the integrity of the cyclopropane ring. While general methods for the oxidation of alcohols and aldehydes to nitriles are well-documented, specific examples involving substrates with a quaternary carbon adjacent to a cyclopropyl group are less common in the literature. The steric hindrance around the functional group may also impact the reactivity and require optimized reaction conditions.
| Starting Material | Intermediate | Reagents and Conditions for Nitrile Formation | Product | Reaction Type |
| 2-cyclopropyl-2-methylpropan-1-ol | - | Oxidant, Ammonia source (e.g., NH₃) | This compound | One-pot Oxidative Amination |
| 2-cyclopropyl-2-methylpropanal | 2-cyclopropyl-2-methylpropanal oxime | Hydroxylamine (NH₂OH), followed by a dehydrating agent | This compound | Oximation followed by Dehydration |
Chemical Reactivity and Transformation Pathways of 2 Cyclopropyl 2 Methylpropanenitrile
Reactivity of the Nitrile Functional Group in 2-cyclopropyl-2-methylpropanenitrile
The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, making the carbon atom electrophilic and susceptible to a variety of nucleophilic attacks and reductions.
Nucleophilic Addition Reactions to the Cyano Moiety
The electrophilic carbon of the cyano group readily undergoes nucleophilic addition. A key example is the reaction with organometallic reagents, such as Grignard or organolithium reagents. chemistrysteps.com This reaction proceeds via nucleophilic addition to the nitrile, forming an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by an aqueous workup, would produce 2-cyclopropyl-2-methyl-propan-2-one.
Another significant nucleophilic addition is the reaction with hydrogen cyanide (HCN), typically performed using a source of cyanide ions like KCN or NaCN in a buffered solution. docbrown.infochemguide.co.ukchemguide.co.uk The cyanide ion attacks the electrophilic carbon of the nitrile group. chemguide.co.uksavemyexams.com This reaction is fundamental in the synthesis of cyanohydrins (hydroxynitriles). chemguide.co.ukchemguide.co.uk
| Reagent | Intermediate | Final Product |
| Grignard Reagent (e.g., R-MgX) | Imine salt | Ketone |
| Hydrogen Cyanide (HCN) | Cyanohydrin anion | Hydroxynitrile |
Reductions of the Nitrile to Amines and Aldehydes
The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.orgyoutube.com
Reduction to Primary Amines: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are highly effective for the complete reduction of nitriles to primary amines. chemistrysteps.comlibretexts.orgorganic-chemistry.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org An aqueous workup then protonates the resulting species to yield the primary amine. libretexts.org Catalytic hydrogenation using catalysts like Raney nickel or platinum dioxide is also a common and economical method for this transformation. wikipedia.org
Reduction to Aldehydes: For the partial reduction to an aldehyde, a less reactive hydride reagent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this conversion. wikipedia.orgyoutube.com The reaction is typically carried out at low temperatures. DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine-aluminum complex. libretexts.org Subsequent hydrolysis in an aqueous workup liberates the aldehyde. wikipedia.orglibretexts.org
| Reagent | Product | Functional Group Transformation |
| LiAlH₄ or Catalytic Hydrogenation | 1-amino-2-cyclopropyl-2-methylpropane | Nitrile to Primary Amine |
| DIBAL-H | 2-cyclopropyl-2-methylpropanal | Nitrile to Aldehyde |
Hydrolysis and Amidation Pathways of the Nitrile
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. This reaction proceeds through an amide intermediate. chemistrysteps.comlibretexts.org
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. chemistrysteps.comlibretexts.org This leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. docbrown.info
In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. The resulting intermediate is protonated by water to form the amide. chemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. savemyexams.com
The conversion of this compound would thus yield 2-cyclopropyl-2-methylpropanoic acid via the intermediate 2-cyclopropyl-2-methylpropanamide.
Cycloaddition Reactions Involving the Nitrile Triple Bond
The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. fiveable.me For instance, nitriles react with nitrile oxides to form five-membered heterocyclic rings known as isoxazoles. youtube.com Similarly, reaction with azides can produce tetrazoles. youtube.com These reactions are valuable for constructing complex heterocyclic structures. While specific examples for this compound are not prevalent in literature, its nitrile group would be expected to undergo such [3+2] cycloadditions with suitable 1,3-dipoles.
Transformations Involving the Cyclopropyl (B3062369) Moiety in this compound
The cyclopropane (B1198618) ring is characterized by significant ring strain due to its 60° bond angles, which imparts unique reactivity resembling that of a double bond. wikipedia.orgdalalinstitute.com
Ring-Opening Reactions of the Cyclopropane Ring under Various Conditions
The strained C-C bonds of the cyclopropane ring in this compound are susceptible to cleavage under various conditions, leading to ring-opened products. slideshare.net
Electrophilic addition is a common pathway for cyclopropane ring opening. Reagents like protic acids (HBr, HI) can protonate a corner or an edge of the ring, leading to a carbocationic intermediate that is then attacked by a nucleophile, resulting in an open-chain product. dalalinstitute.comslideshare.net The regioselectivity of this addition generally follows Markovnikov's rule. dalalinstitute.com Mercury(II) salts are also known to mediate the cleavage of cyclopropane rings. wpmucdn.com
Ring opening can also be initiated under radical conditions. hyphadiscovery.com For instance, in metabolic studies of various cyclopropyl-containing compounds, cytochrome P450-mediated oxidation can lead to radical formation and subsequent ring opening. hyphadiscovery.com Tandem reactions involving the initial formation of an anion at the α-position to the nitrile can also induce ring-opening of the adjacent cyclopropane ring. nih.gov Furthermore, the transformation of a cyclopropyl cation to an allyl cation is a known electrocyclic ring-opening reaction, driven by the release of ring strain. youtube.com
Rearrangement Reactions Facilitated by Cyclopropyl Strain
The significant ring strain inherent in the cyclopropane ring, approximately 115 kJ/mol, serves as a powerful thermodynamic driving force for rearrangement reactions. nih.govpsu.edu These transformations typically proceed via intermediates that allow for the cleavage of a C-C bond within the three-membered ring, thus alleviating the strain. For cyclopropyl-substituted compounds, these rearrangements can be initiated thermally, photochemically, or through catalysis, leading to a variety of structural isomers.
In reactions involving cationic intermediates, such as those generated from cyclopropyl-substituted nitrenium ions, rearrangements are common. nih.gov These can involve ring expansion to form four-membered rings (azetium ions) or fragmentation via ethylene (B1197577) elimination. nih.gov While not involving the exact title compound, these studies suggest that under appropriate conditions, intermediates derived from this compound could undergo similar transformations. For instance, acid-catalyzed protonation of the nitrile could facilitate a rearrangement cascade.
Another well-documented transformation is the vinylcyclopropane-cyclopentene rearrangement, which occurs in molecules containing both a cyclopropane and a vinyl group. rsc.org Although this compound lacks a vinyl group, analogous rearrangements can be envisioned if the nitrile group is transformed or if a reaction introduces unsaturation adjacent to the ring. Transition metal-mediated reactions are also known to promote the rearrangement of cyclopropyl-containing molecules, such as the Cp₂Ti(II) mediated rearrangement of cyclopropyl imines into various metallacycles, which can then be converted to other products. nih.govnih.gov
| Reaction Type | Initiator | General Intermediate | Potential Product from this compound Analogue |
|---|---|---|---|
| Cationic Rearrangement | Acid / Lewis Acid | Cyclopropylcarbinyl Cation | Cyclobutyl or Homoallylic Nitrile |
| Vinylcyclopropane Rearrangement | Heat / Light | Diradical | Cyclopentene Derivative (requires prior modification) |
| Transition-Metal Catalyzed Isomerization | Ti, Rh, Pd, etc. | Metallacycle | Ring-opened unsaturated nitriles or other cyclic systems |
| Photochemical Rearrangement | UV Light | Excited State / Diradical | Unsaturated Isomeric Nitriles |
Electrophilic and Radical Additions to the Cyclopropyl Group
The cyclopropane ring exhibits chemical properties similar to those of an alkene's double bond, making it susceptible to addition reactions that result in ring cleavage. youtube.comdalalinstitute.com These additions can proceed through either electrophilic or radical pathways.
Electrophilic Addition: In the presence of electrophiles (E⁺), such as protic acids (HBr, HCl) or halogens, the cyclopropane ring can act as a nucleophile. libretexts.orglibretexts.org The reaction is initiated by the attack of the ring's C-C bond electrons on the electrophile, leading to a carbocationic intermediate. This intermediate is then attacked by a nucleophile (Nu⁻) to yield a ring-opened product. dalalinstitute.com For substituted cyclopropanes like this compound, the regioselectivity of the addition is generally governed by a Markovnikov-type rule, where the initial electrophilic attack occurs to form the most stable carbocation. dalalinstitute.com The electron-withdrawing nature of the nitrile group influences the polarization of the cyclopropane bonds, making the ring a potent σ-electrophile that can react with nucleophiles after initial activation. uni.lu
Radical Addition: The formation of a radical center adjacent to a cyclopropane ring, as in a cyclopropylmethyl radical, leads to a very rapid ring-opening rearrangement. psu.edu This process is highly exothermic due to the release of ring strain. psu.edu For this compound, abstraction of a hydrogen atom from the cyclopropane ring or addition of a radical species to the nitrile could generate an intermediate that rapidly rearranges. The most common rearrangement of a cyclopropylmethyl radical is cleavage to the but-3-enyl radical. psu.edu The rate and regioselectivity of this ring-opening are influenced by substituents on the ring and at the radical center. psu.edu The presence of the gem-dimethyl groups and the nitrile on the adjacent carbon would stabilize the initial radical, potentially influencing the dynamics of the ring-opening process. psu.edu
| Reaction Type | Reagent (E-Nu or R•) | Key Intermediate | General Product Type |
|---|---|---|---|
| Electrophilic Addition | HBr | Ring-opened Carbocation | 1,3-Addition Product (e.g., 4-bromo-2-cyclopropyl-2-methylpropane) |
| Radical-Initiated Ring Opening | Bu₃SnH / AIBN | Cyclopropylmethyl Radical → Homoallylic Radical | Ring-opened Alkene |
| Oxidative Radical Addition | PhSe• (from (PhSe)₂) | Ring-opened Alkyl Radical | Functionalized Ring-opened Product |
Influence of Adjacent Methyl Groups on Reactivity and Steric Effects
The two methyl groups on the carbon atom adjacent to the cyclopropyl ring and nitrile group create a sterically hindered quaternary center. This steric bulk has a profound impact on the reactivity of this compound. Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms. google.com
This crowding can impede the approach of reagents to both the cyclopropane ring and the nitrile functionality. For reactions that require nucleophilic or electrophilic attack at the quaternary carbon or at the adjacent cyclopropyl carbon, the reaction rates would be significantly lower compared to less substituted analogues. For instance, an Sₙ2-type attack on a cyclopropyl carbon would be sterically hindered by the bulky gem-dimethyl group.
Furthermore, steric hindrance between the adjacent methyl groups and the cyclopropane ring can influence torsional bond angles and the preferred conformation of the molecule. google.com This conformational bias can, in turn, affect the relative reactivity of the different C-C bonds within the cyclopropane ring during ring-opening reactions. The steric bulk may favor reaction pathways that involve attack at the least hindered positions of the cyclopropyl ring or may necessitate more forcing reaction conditions to overcome the higher activation energy.
Multi-Component and Cascade Reactions Utilizing this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. nih.gov Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, that rapidly builds molecular complexity. The structure of this compound offers potential for its use in both types of processes.
The nitrile group is a versatile functional handle for MCRs. While classic isocyanide-based MCRs like the Ugi and Passerini reactions are well-known, nitriles themselves can participate in various multi-component syntheses, often involving metal catalysis or condensation pathways. nih.govgoogle.com For example, this compound could potentially serve as a component in reactions that build heterocyclic scaffolds.
Mechanistic Investigations in the Synthesis and Reactivity of 2 Cyclopropyl 2 Methylpropanenitrile
Reaction Mechanisms Governing the Synthesis of 2-cyclopropyl-2-methylpropanenitrile
The synthesis of this compound can be envisioned through nucleophilic substitution pathways. A plausible and common method is the Kolbe nitrile synthesis, which involves the reaction of an appropriate alkyl halide with a metal cyanide. wikipedia.orgsciencemadness.org For a tertiary substrate such as the precursor to this compound, the reaction mechanism is anticipated to follow an S_N1 pathway due to the steric hindrance disfavoring a backside attack required for an S_N2 reaction and the stability of the resultant tertiary carbocation. organic-chemistry.orgrajdhanicollege.ac.inpressbooks.pub
Detailed Analysis of Electron Flow and Transition State Geometries
The synthesis via an S_N1 mechanism from a precursor like 2-chloro-2-cyclopropylpropane proceeds in two principal steps. rajdhanicollege.ac.inpressbooks.pub
Step 1: Formation of a Carbocation Intermediate The reaction is initiated by the slow, rate-determining departure of the leaving group (e.g., a halide), taking the bonding electrons with it. This heterolytic cleavage results in the formation of a planar, sp²-hybridized tertiary carbocation.
The electron flow sees the C-X (X=halide) sigma bond break, with the electron pair localizing on the leaving group. The resulting 2-cyclopropyl-2-methylpropyl carbocation is notably stabilized by two factors: hyperconjugation from the methyl groups and, more significantly, the electronic contribution from the cyclopropyl (B3062369) ring. The C-C bonds of the cyclopropyl ring possess significant p-character, allowing them to overlap with the empty p-orbital of the carbocationic center in a "bisected" conformation. researchgate.netquora.com This delocalization of electron density from the strained ring to the adjacent positive charge provides substantial stabilization. quora.com The transition state for this step involves the progressive stretching and breaking of the C-X bond, leading to the trigonal planar carbocation intermediate. pressbooks.pub
Step 2: Nucleophilic Attack by Cyanide The cyanide ion (CN⁻), an ambident nucleophile, then acts as the nucleophile. sciencemadness.org In polar solvents, the more nucleophilic carbon atom of the cyanide ion attacks the electrophilic carbocation. wikipedia.orgorganic-chemistry.org This step is fast and leads to the formation of the C-C bond, establishing the final nitrile product. The electron flow involves the donation of the lone pair from the carbon of the cyanide ion into the empty p-orbital of the carbocation.
Kinetic and Thermodynamic Parameters of Formation Reactions
The kinetics of the S_N1 synthesis of this compound are governed by the slow, unimolecular formation of the carbocation. pressbooks.publibretexts.org Consequently, the reaction rate is first-order and depends only on the concentration of the alkyl halide substrate, not the cyanide nucleophile. pressbooks.publibretexts.org
Rate = k[R-X]
While specific experimental thermodynamic values for the synthesis of this compound are not prominently documented, the parameters can be inferred from the general principles of S_N1 reactions. The table below presents illustrative thermodynamic and kinetic parameters for a representative S_N1 formation reaction.
| Parameter | Symbol | Illustrative Value | Significance |
| Gibbs Free Energy of Activation | ΔG‡ | High | The rate-determining step has a significant energy barrier, corresponding to a slow reaction rate. youtube.com |
| Enthalpy of Activation | ΔH‡ | Positive | The breaking of the C-X bond is an endothermic process, requiring energy input. youtube.com |
| Entropy of Activation | ΔS‡ | Positive | The dissociation of one molecule into two species (carbocation and leaving group) in the transition state leads to an increase in disorder. youtube.com |
| Rate Constant | k | Small | Reflects the slow rate of the rate-determining step. pressbooks.pub |
This table is for illustrative purposes to represent a typical S_N1 reaction profile.
Mechanistic Elucidation of this compound Transformation Pathways
The nitrile group in this compound is highly polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.orglibretexts.org This reactivity allows for its conversion into a variety of other functional groups.
Identification and Characterization of Reaction Intermediates
The transformations of this compound proceed through several well-characterized intermediates depending on the reaction conditions.
Hydrolysis: In the presence of acid (e.g., H₂SO₄) and water, the nitrile undergoes hydrolysis. The initial intermediate is the protonated nitrile , which activates the carbon for nucleophilic attack by water. pearson.comlumenlearning.com This leads to an imidic acid intermediate, which then tautomerizes to form a stable amide (2-cyclopropyl-2-methylpropanamide). libretexts.orgchemistrysteps.com This amide can be isolated or can undergo further hydrolysis to a carboxylic acid under forcing conditions. libretexts.org
Reduction: Treatment with a strong reducing agent like lithium aluminum hydride (LiAlH₄) reduces the nitrile to a primary amine. byjus.commasterorganicchemistry.com The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻). The first addition forms an imine anion , which is complexed to the aluminum species. libretexts.orgchemistrysteps.comlibretexts.org This intermediate is still reactive and undergoes a second hydride addition to form a dianion intermediate . libretexts.orglibretexts.org Aqueous workup then protonates this dianion to yield the final primary amine.
Reaction with Organometallics: Grignard reagents (R-MgX) add to the nitrile to form ketones after hydrolysis. organicchemistrytutor.comjove.com The nucleophilic carbanion from the Grignard reagent attacks the electrophilic nitrile carbon to form a stable magnesium salt of an imine anion . libretexts.orgmasterorganicchemistry.com Unlike with esters, a second addition of the Grignard reagent does not occur due to the negative charge on the imine anion intermediate. organicchemistrytutor.com During aqueous workup, this salt is hydrolyzed to an imine , which is then rapidly hydrolyzed to the corresponding ketone. jove.commasterorganicchemistry.com
The following table summarizes the key transformations and the intermediates involved.
| Transformation | Reagent(s) | Key Intermediate(s) | Final Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Protonated Nitrile, Imidic Acid, Amide | Carboxylic Acid / Amide |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion, Dianion | Primary Amine |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Imine Anion Salt, Imine | Ketone |
Role of Catalysts and Reagents in Directing Reaction Outcomes
The final product obtained from this compound is entirely dependent on the choice of reagents and the mechanistic pathway they induce.
Acid as a Catalyst (Hydrolysis): In hydrolysis, a Brønsted acid (like H₂SO₄) acts as a catalyst by protonating the nitrile nitrogen. pearson.comlumenlearning.com This protonation dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water. libretexts.orglumenlearning.com Without the acid catalyst, the reaction with water would be exceedingly slow.
Hydride Reagents (Reduction): Lithium aluminum hydride (LiAlH₄) serves as a potent source of the hydride nucleophile (H⁻). byjus.comlibretexts.org Its role is to deliver two hydride ions sequentially to the nitrile carbon, completely reducing the triple bond. libretexts.orglibretexts.org Milder reducing agents, such as DIBAL-H, can sometimes allow for stopping the reaction at the aldehyde stage after the addition of a single hydride equivalent, although this can be difficult to control. chemistrysteps.com
Organometallic Reagents (Ketone Synthesis): Grignard and organolithium reagents are powerful carbon-based nucleophiles. organicchemistrytutor.commasterorganicchemistry.com Their function is to attack the nitrile carbon, forming a new carbon-carbon bond. jove.com The subsequent aqueous workup is crucial; it hydrolyzes the intermediate imine salt to generate the final ketone product. masterorganicchemistry.com The choice of the R-group on the Grignard reagent determines the structure of the resulting ketone.
Theoretical and Computational Chemistry Studies of 2 Cyclopropyl 2 Methylpropanenitrile
Quantum Chemical Characterization of 2-cyclopropyl-2-methylpropanenitrile
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods, such as Density Functional Theory (DFT) and ab initio calculations, can elucidate the electronic structure, bonding characteristics, and the distribution of charge within this compound.
Electronic Structure, Bonding Analysis, and Charge Distribution
The electronic structure of this compound is characterized by the interplay of its distinct functional groups. The cyclopropyl (B3062369) ring, with its bent "banana" bonds, possesses a higher p-character in its C-C bonds compared to typical alkanes, allowing it to interact electronically with adjacent groups. The quaternary carbon atom, bonded to two methyl groups, a cyclopropyl ring, and a cyano group, creates a sterically congested environment.
A Natural Bond Orbital (NBO) analysis would likely reveal the nature of the bonding orbitals. The C-C bonds of the cyclopropyl ring would show significant deviation from sp³ hybridization. The bond between the quaternary carbon and the cyclopropyl ring is of particular interest, as it connects a strained ring to a bulky center. The carbon-nitrogen triple bond of the nitrile group is a region of high electron density, with a significant dipole moment pointing towards the nitrogen atom.
The charge distribution, often visualized using electrostatic potential maps, would indicate regions of positive and negative charge. The nitrogen atom of the nitrile group would be the most electronegative site, appearing as a region of negative electrostatic potential. The hydrogen atoms of the methyl and cyclopropyl groups would exhibit a positive electrostatic potential. The quaternary carbon, being bonded to more electronegative atoms, would carry a partial positive charge.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Hypothetical Charge (a.u.) |
| N (nitrile) | -0.45 |
| C (nitrile) | +0.10 |
| C (quaternary) | +0.25 |
| C (cyclopropyl, attached) | -0.05 |
| C (cyclopropyl, other) | -0.15 |
| C (methyl) | -0.20 |
| H (methyl) | +0.12 |
| H (cyclopropyl) | +0.10 |
Note: This data is illustrative and based on general principles of electronegativity and inductive effects. Actual values would require specific quantum chemical calculations.
Frontier Molecular Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.orglibretexts.org The energy and shape of these orbitals indicate how a molecule will interact with other reagents. youtube.com
For this compound, the HOMO is expected to be located primarily on the cyclopropyl ring and the σ-bonds of the methyl groups, reflecting their electron-donating character. The LUMO, on the other hand, would likely be centered on the π* antibonding orbital of the nitrile group, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Hypothetical Energy (eV) | Primary Localization |
| LUMO | +1.5 | π* (C≡N) |
| HOMO | -9.8 | σ (Cyclopropyl C-C), σ (Methyl C-H) |
| HOMO-LUMO Gap | 11.3 | - |
Note: This data is hypothetical and serves to illustrate the principles of FMO theory.
Conformational Analysis and Energetics of this compound
The three-dimensional structure and conformational preferences of a molecule are crucial for its properties and reactivity. For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the cyclopropyl ring to the quaternary carbon.
Rotational Barriers and Preferred Conformations around Key Bonds
Rotation around the C(quaternary)-C(cyclopropyl) bond would lead to different spatial arrangements of the methyl groups relative to the cyclopropyl ring. The preferred conformation would be the one that minimizes steric hindrance. It is likely that the "bisected" conformation, where one of the C-C bonds of the cyclopropyl ring is eclipsed with one of the methyl groups, and the opposing C-H bond of the cyclopropyl ring is eclipsed with another methyl group, would be a low-energy conformation. An "eclipsed" conformation, where a C-C bond of the cyclopropyl ring is eclipsed with the C-C≡N bond, would likely be a higher energy state due to increased steric repulsion.
The rotational barrier can be calculated by mapping the potential energy surface as a function of the dihedral angle of rotation. This would reveal the energy difference between the stable conformers and the transition states connecting them.
Table 3: Hypothetical Relative Energies of Conformers of this compound
| Conformation | Dihedral Angle (CH₃-C-C-C_ring) | Hypothetical Relative Energy (kcal/mol) |
| Bisected | ~60° | 0.0 |
| Eclipsed | 0° | ~4.5 |
| Gauche | ~120° | ~1.2 |
Note: This data is illustrative and based on principles of steric hindrance.
Strain Analysis of the Cyclopropyl Ring and its Interaction with Substituents
The cyclopropane (B1198618) ring is inherently strained due to its small bond angles of 60°, which deviate significantly from the ideal sp³ bond angle of 109.5°. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com This angle strain, combined with torsional strain from eclipsed C-H bonds, results in a high ring strain energy, making the ring susceptible to ring-opening reactions. libretexts.orgmasterorganicchemistry.com
The presence of a bulky 2-propyl-2-nitrile substituent can further influence the strain within the cyclopropyl ring. Electronic interactions, such as hyperconjugation between the bent bonds of the cyclopropyl ring and the orbitals of the substituent, can occur. The steric bulk of the quaternary center will also likely lead to some distortion of the cyclopropyl ring geometry compared to unsubstituted cyclopropane.
Table 4: Comparison of Ring Strain Energies
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | ~27.5 youtube.com |
| Cyclobutane | ~26.5 libretexts.org |
| Cyclopentane | ~6.5 libretexts.org |
| Cyclohexane | ~0 |
| This compound | >27.5 (Hypothesized) |
Note: The ring strain for the title compound is hypothesized to be slightly higher than cyclopropane due to substituent effects.
Computational Modeling of Reaction Pathways Involving this compound
Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the transition states and intermediates involved. researchgate.netarxiv.org For this compound, several reaction pathways could be computationally modeled.
One such pathway is the nucleophilic addition to the nitrile group. The reaction of a nucleophile, such as a Grignard reagent or a hydride, with the electrophilic carbon of the nitrile could be modeled. Calculations would determine the activation energy of the reaction and the structure of the transition state. The model would likely show the nucleophile approaching the nitrile carbon from a trajectory that minimizes steric hindrance from the bulky quaternary center.
Another potential reaction pathway is the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid or an amide. Computational modeling could elucidate the role of the acid catalyst in protonating the nitrile nitrogen, thereby activating the carbon for nucleophilic attack by water.
Furthermore, reactions involving the opening of the strained cyclopropyl ring could be investigated. For instance, the reaction with electrophiles or radical species could be modeled to understand the regioselectivity and stereoselectivity of the ring-opening process. The computational model would help to identify which of the cyclopropyl C-C bonds is most likely to break and the structure of the resulting carbocation or radical intermediate.
A hypothetical reaction coordinate diagram for the nucleophilic addition to the nitrile group would show the energy of the system as the reaction progresses from reactants to products, passing through a high-energy transition state.
Prediction of Transition State Structures and Activation Energies
A cornerstone of computational chemistry is the ability to map out the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. This information is critical for understanding reaction kinetics and mechanisms. For this compound, several reaction pathways could be investigated.
Computational methods such as the Quadratic Synchronous Transit (QST) and Nudged Elastic Band (NEB) are commonly employed to locate transition state geometries. numberanalytics.com Once a transition state is identified, frequency calculations are performed to confirm that it represents a true saddle point on the potential energy surface, characterized by a single imaginary frequency. numberanalytics.comkit.edu
Key reaction types that could be computationally explored for this compound include:
Nucleophilic addition to the nitrile group: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. rsc.orgresearchgate.net Theoretical calculations could model the addition of various nucleophiles, determining the activation barrier for the formation of an intermediate imine or a final addition product.
Reactions involving the cyclopropyl ring: The strained nature of the cyclopropyl group makes it susceptible to ring-opening reactions. dntb.gov.ua Computational studies could predict the activation energies for electrophilic or radical-induced ring opening, providing insight into the stability of the cyclopropyl moiety under different reaction conditions.
α-Arylation: Palladium-catalyzed α-arylation of cyclopropyl nitriles is a known reaction class. acs.org Computational chemistry can be used to elucidate the mechanism of such reactions, including the oxidative addition, transmetalation, and reductive elimination steps, and to predict the activation barriers associated with each.
The following table illustrates the type of data that would be generated from such a computational study, presenting hypothetical activation energies for different reaction pathways of this compound.
| Reaction Type | Hypothetical Reactant(s) | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |
| Nucleophilic Addition | This compound + OH⁻ | B3LYP | 6-31G(d) | 18.5 |
| Cyclopropane Ring Opening | This compound + H⁺ | MP2 | cc-pVTZ | 25.2 |
| α-Arylation (reductive elimination) | Aryl-Pd(II)-complex of deprotonated this compound | ωB97X-D | def2-TZVP | 12.8 |
This table is illustrative and does not represent experimentally verified data.
Solvent Effects and Their Impact on Computational Reaction Profiles
Chemical reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. numberanalytics.comnumberanalytics.comrsc.org Computational chemistry accounts for these effects using various solvent models, which can be broadly categorized as implicit and explicit models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. numberanalytics.comnumberanalytics.com This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, products, and transition states. For reactions involving charged or highly polar species, polar solvents are expected to lower the activation energy by stabilizing the transition state. acs.org
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solvent-solute interactions, such as hydrogen bonding, which cannot be fully captured by implicit models. numberanalytics.com While more computationally demanding, explicit models can provide a more accurate picture of the immediate chemical environment.
Hybrid Models: These models combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent, offering a balance between accuracy and computational cost. numberanalytics.com
For this compound, a computational study of solvent effects could reveal, for instance, how the mechanism of nucleophilic addition to the nitrile changes from a concerted to a stepwise process in a polar solvent due to the stabilization of a zwitterionic intermediate. acs.org
The table below illustrates how the calculated activation energy for a hypothetical reaction of this compound might vary in different solvent environments.
| Reaction | Solvent | Dielectric Constant | Computational Model | Hypothetical Activation Energy (kcal/mol) |
| Nucleophilic Addition | Gas Phase | 1 | B3LYP/6-31G(d) | 28.7 |
| Toluene | 2.4 | B3LYP/6-31G(d) with PCM | 26.1 | |
| Acetonitrile (B52724) | 37.5 | B3LYP/6-31G(d) with PCM | 20.3 | |
| Water | 78.4 | B3LYP/6-31G(d) with PCM | 18.9 |
This table is illustrative and does not represent experimentally verified data.
Computational Prediction of Spectroscopic Signatures for Mechanistic and Structural Elucidation
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for structure verification and the identification of unknown intermediates or products. lmu.eduacs.org
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, particularly ¹³C and ¹H chemical shifts, is a common application of computational chemistry. acs.orggithub.io Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with Density Functional Theory (DFT), can provide chemical shift values that are in good agreement with experimental data. acs.org For this compound, computational NMR predictions could help to unambiguously assign the signals for the cyclopropyl and methyl protons and carbons.
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The vibrational frequencies of a molecule can be calculated computationally, and the resulting theoretical IR spectrum can be compared to an experimental one. researchgate.net For this compound, the characteristic C≡N stretching frequency, typically found in the 2240-2260 cm⁻¹ range, would be a key feature in both the experimental and computed spectra. lmu.edu The position of this band can be influenced by the electronic environment, and computational studies can help to understand these shifts. rsc.org
The following table provides an example of how computationally predicted NMR data for this compound would be presented and compared with hypothetical experimental values.
| Atom | Hypothetical Experimental Chemical Shift (ppm) | Computationally Predicted Chemical Shift (ppm) |
| C (quaternary, attached to CN and cyclopropyl) | 30.5 | 31.2 |
| C (nitrile) | 122.8 | 123.5 |
| C (methyl) | 25.1 | 25.8 |
| C (cyclopropyl, CH) | 15.3 | 15.9 |
| C (cyclopropyl, CH₂) | 5.2 | 5.7 |
| H (methyl) | 1.35 | 1.39 |
| H (cyclopropyl, CH) | 1.10 | 1.15 |
| H (cyclopropyl, CH₂) | 0.55 | 0.60 |
This table is illustrative and does not represent experimentally verified data.
2 Cyclopropyl 2 Methylpropanenitrile As a Strategic Synthetic Building Block and Precursor
Utility in the Construction of Complex Organic Architectures
The strategic combination of a strained cyclopropyl (B3062369) ring and a reactive nitrile group in 2-cyclopropyl-2-methylpropanenitrile provides multiple avenues for the construction of intricate molecular frameworks.
The cyclopropyl group in this compound is a source of strain, making it susceptible to ring-opening reactions that can be exploited to form larger carbocyclic or heterocyclic systems. Such transformations are a key strategy in organic synthesis for building molecular complexity. rsc.orgresearchgate.net For instance, under specific reaction conditions, the three-membered ring can be opened to generate a five-membered carbocycle or a heterocyclic ring containing atoms such as oxygen or nitrogen. The nitrile group itself can also serve as a precursor for the formation of heterocyclic systems, such as pyranopyrimidines, through multicomponent reactions. nih.gov The construction of heterocyclic compounds from activated cyclopropane (B1198618) derivatives offers an alternative strategy for preparing molecules that may be of interest from a structural or biological standpoint. rsc.org
Nitrogen-containing scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of many pharmaceuticals and functional materials. nih.govmdpi.com The nitrile functionality of this compound is a direct gateway to a variety of nitrogen-containing compounds. One of the most fundamental transformations is the reduction of the nitrile to a primary amine, which can then be further elaborated into a wide range of nitrogenous scaffolds, including amides, sulfonamides, and more complex heterocyclic systems. nih.gov Additionally, the nitrile group can participate in cycloaddition reactions or be used to direct the formation of nitrogen-containing heterocycles, making this compound a valuable starting material for generating diverse libraries of nitrogen-containing molecules for chemical research. rsc.org
While this compound is an achiral molecule, its structure contains a quaternary carbon atom, which has the potential to become a stereocenter. If a chiral variant of this building block were to be synthesized, or if a subsequent reaction were to proceed enantioselectively, it could serve as a valuable precursor in the synthesis of chiral molecular frameworks. The synthesis of chiral substituted 2-methylpyridines has been achieved using chiral frameworks derived from natural products like (-)-β-pinene and (+)-camphor. researchgate.net Similarly, optically pure 2-arylcyclopropane-1-carboxylic acids are important precursors for the synthesis of chiral 2-arylcyclopropan-1-amines. researchgate.net This suggests that if chirality were introduced at or adjacent to the quaternary center of this compound, it could be a useful component in the asymmetric synthesis of complex molecules.
Derivatization for Novel Chemical Entities and Functionalized Molecules
The nitrile group is a highly versatile functional group that can be converted into a range of other functionalities, allowing for the derivatization of this compound into novel chemical entities.
The nitrile group of this compound can be readily transformed into other key functional groups such as amines and carboxylic acids. The hydrolysis of the nitrile, which can be carried out under either acidic or basic conditions, leads to the formation of 2-cyclopropyl-2-methylpropanoic acid. libretexts.orgnih.gov Acid hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. libretexts.org Alternatively, reduction of the nitrile, commonly achieved with reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields the corresponding primary amine, (2-cyclopropyl-2-methylpropyl)amine. These derivatives are themselves valuable building blocks for further synthetic transformations.
| Starting Material | Resulting Functional Group | Type of Reaction | General Reagents |
|---|---|---|---|
| This compound | Carboxylic Acid | Hydrolysis | H₃O⁺ (acidic) or NaOH/H₂O then H₃O⁺ (basic) libretexts.org |
| This compound | Primary Amine | Reduction | LiAlH₄ or H₂/Catalyst |
Beyond amines and carboxylic acids, the nitrile group can be converted into carbonyl compounds like ketones and aldehydes through controlled transformations. The synthesis of ketones can be achieved by reacting this compound with an organometallic reagent, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li). This is followed by hydrolysis of the intermediate imine to yield a ketone. For example, reaction with methylmagnesium bromide would lead to the formation of 1-cyclopropyl-1-methylethyl methyl ketone.
Applications in Materials Science as a Precursor
Role as a Monomer or Intermediate in Polymer Chemistry
Currently, there is no direct evidence in publicly available literature or patents for the use of this compound as a monomer in polymerization reactions. However, based on the chemistry of related compounds, its potential can be inferred.
Polymers containing cyclopropane units have been investigated for their unique properties. For instance, the polymerization of vinylcyclopropanes can proceed via ring-opening mechanisms, leading to polymers with unique microstructures and potentially lower shrinkage during polymerization compared to conventional vinyl monomers. While this compound does not possess a polymerizable vinyl group, it could theoretically be functionalized to introduce one.
Alternatively, the nitrile group could be chemically transformed into other functional groups suitable for polymerization. For example, reduction of the nitrile to an amine or hydrolysis to a carboxylic acid would yield bifunctional molecules that could serve as monomers for step-growth polymerization, leading to polyamides or polyesters. The presence of the gem-dimethylcyclopropyl moiety would be expected to impart specific characteristics to the resulting polymer, such as increased rigidity and altered thermal stability.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Derivative of this compound | Potential Polymerization Route | Resulting Polymer Class | Potential Properties Influenced by the Cyclopropyl Methylpropyl Group |
| Vinyl-substituted derivative | Chain-growth polymerization | Polyvinyl | Increased glass transition temperature, altered solubility |
| Amino-functionalized derivative | Step-growth polymerization (with dicarboxylic acids) | Polyamide | Enhanced thermal stability, modified mechanical strength |
| Carboxylic acid-functionalized derivative | Step-growth polymerization (with diols or diamines) | Polyester or Polyamide | Improved rigidity, altered crystallinity |
It is important to note that these are hypothetical pathways, and the actual synthesis and properties of such polymers would require experimental verification.
Potential in the Synthesis of Liquid Crystal (LC) Materials
The incorporation of a nitrile group is a common strategy in the design of liquid crystalline materials. The strong dipole moment of the nitrile function contributes to the positive dielectric anisotropy, a key property for the operation of twisted nematic liquid crystal displays (LCDs).
The synthesis of liquid crystals often involves the combination of a rigid core, a flexible tail (often an alkyl chain), and a polar headgroup (like a nitrile). This compound could theoretically serve as a precursor to the rigid core. For instance, the nitrile group could be part of a larger aromatic system to which the cyclopropylmethylpropyl moiety is attached.
A Korean patent (KR102080953B1) describes liquid crystal compounds containing a cyclopropyl group that exhibit favorable properties such as positive or negative dielectric anisotropy and good thermal stability. nih.gov This indicates that the inclusion of a cyclopropane ring in a liquid crystal structure is a viable approach to tune its physical characteristics. Research by Fang et al. on liquid crystals with terminal fluorinated cyclopropane groups further underscores the interest in incorporating this cyclic motif into mesogenic molecules.
Table 2: Hypothetical Liquid Crystal Structure Incorporating the this compound Moiety
| Component | Example Structure | Role in Liquid Crystal Formation |
| Rigid Core | Biphenyl or Phenylcyclohexyl | Provides molecular rigidity and anisotropy |
| Linking Group | Ester or Ether | Connects different parts of the molecule |
| Terminal Group | This compound moiety | Influences packing, clearing point, and dielectric properties |
| Flexible Tail | Alkyl or Alkoxy chain | Promotes fluidity and mesophase formation |
Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 2 Cyclopropyl 2 Methylpropanenitrile and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Confirmation and Elucidation
High-resolution spectroscopy is the cornerstone for determining the intricate three-dimensional architecture of molecules. For 2-cyclopropyl-2-methylpropanenitrile, these techniques are crucial for verifying the connectivity of the atoms and understanding the spatial arrangement of the cyclopropyl (B3062369) and gem-dimethyl groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of the hydrogen and carbon atoms, multi-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and stereochemistry of this compound.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methyl protons and the protons of the cyclopropyl ring. Due to the high symmetry of the cyclopropyl group, the methylene (B1212753) protons may exhibit complex splitting patterns. The ¹³C NMR spectrum will definitively show the presence of the quaternary carbon, the nitrile carbon, the methyl carbons, and the carbons of the cyclopropyl ring.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is utilized to identify protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine and methylene protons of the cyclopropyl ring, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signals based on the assignments of their attached protons. For instance, the signals for the cyclopropyl methylene protons in the ¹H spectrum will correlate with the corresponding carbon signal in the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei. This is particularly powerful for identifying quaternary carbons, which have no attached protons. In the case of this compound, HMBC would show correlations from the methyl protons to the quaternary carbon and the nitrile carbon, and from the cyclopropyl protons to the quaternary carbon, thus unambiguously establishing the core structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (¹H → ¹³C) |
| C1 (Quaternary C) | - | ~30 | CH₃, CH (cyclopropyl) |
| C2 (Nitrile C≡N) | - | ~123 | CH₃, CH (cyclopropyl) |
| C3, C4 (Methyl CH₃) | ~1.3 (singlet, 6H) | ~25 | C1, C2 |
| C5 (Cyclopropyl CH) | ~0.9 (multiplet, 1H) | ~15 | C1, C2, C6 |
| C6 (Cyclopropyl CH₂) | ~0.5 (multiplet, 4H) | ~5 | C5 |
Note: Predicted chemical shifts are estimates based on analogous structures and may vary depending on experimental conditions.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2240 cm⁻¹. nih.gov Other key absorptions would include C-H stretching vibrations for the methyl and cyclopropyl groups in the 3100-2850 cm⁻¹ region and various bending and rocking vibrations at lower wavenumbers. libretexts.org
Raman Spectroscopy: Raman spectroscopy is an excellent complementary technique to FT-IR. The nitrile stretch is also Raman active. nih.gov The symmetric vibrations of the cyclopropyl ring are often more intense in the Raman spectrum than in the FT-IR spectrum, providing a characteristic signature for this structural motif. The high sensitivity of the nitrile stretching frequency to its electronic environment can be exploited to study intermolecular interactions. nih.govnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Nitrile (C≡N) | Stretching | 2250 - 2240 | FT-IR, Raman |
| Cyclopropyl C-H | Stretching | 3100 - 3000 | FT-IR, Raman |
| Methyl C-H | Stretching | 2980 - 2870 | FT-IR, Raman |
| Cyclopropyl Ring | Ring Deformation ("breathing") | 1250 - 1200 | Raman |
| C-C | Stretching | 1200 - 800 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and can be used to deduce its structure and gain mechanistic insights into its decomposition pathways under ionization.
For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺•. Subsequent fragmentation could proceed through several pathways, including the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of the cyclopropyl radical. Cleavage of the nitrile group is also a possible fragmentation route.
Table 3: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Proposed Fragment Ion | Formula | Comments |
| 109.0891 | [C₇H₁₁N]⁺• | C₇H₁₁N | Molecular Ion |
| 94.0656 | [C₆H₈N]⁺ | C₆H₈N | Loss of •CH₃ |
| 82.0656 | [C₅H₈N]⁺ | C₅H₈N | Loss of C₂H₃ from m/z 109 |
| 68.0500 | [C₄H₆N]⁺ | C₄H₆N | Loss of •C₃H₅ (cyclopropyl) |
| 54.0344 | [C₃H₄N]⁺ | C₃H₄N | Further fragmentation |
Note: The fragmentation pattern can be influenced by the ionization energy and the specific mass spectrometer used.
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are essential for separating components of a mixture, making them indispensable for monitoring the progress of a reaction, assessing the purity of the final product, and isolating minor byproducts for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be highly suitable for monitoring the synthesis of this compound, allowing for the identification of starting materials, intermediates, the final product, and any volatile byproducts in a single analysis. The retention time from the GC provides a quantitative measure of the compound, while the mass spectrum provides qualitative identification.
Table 4: Hypothetical GC-MS Method Parameters for the Analysis of this compound
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Expected Retention Time | 8 - 12 minutes |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of this compound and its potential non-volatile derivatives or impurities, both normal-phase and reversed-phase HPLC could be employed. nih.gov A cyano-bonded stationary phase, for instance, could offer unique selectivity for nitrile-containing compounds. sorbtech.com HPLC is particularly useful for purity assessment and for the preparative isolation of the target compound.
Table 5: Hypothetical Reversed-Phase HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Value/Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Expected Retention Time | 3 - 7 minutes (dependent on mobile phase composition) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination of Derivatives
A thorough search of scientific literature and crystallographic databases indicates that specific X-ray crystallography data for derivatives of this compound has not been publicly reported. Therefore, a detailed discussion of research findings and specific data tables for this class of compounds cannot be provided at this time.
However, it is pertinent to discuss the principles and methodologies of X-ray crystallography as they would apply to the structural elucidation of these derivatives, should such data become available in the future. X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. nih.govresearchgate.net This method is paramount for establishing the absolute stereochemistry of chiral centers and for providing precise measurements of bond lengths, bond angles, and solid-state packing arrangements.
For derivatives of this compound, which may contain one or more chiral centers, single-crystal X-ray diffraction would be the definitive method to resolve any stereochemical ambiguities. nih.gov The process involves irradiating a single crystal of a target compound with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be deduced.
Determination of Absolute Stereochemistry
When a derivative of this compound is chiral and has been resolved into a single enantiomer, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion, a phenomenon that occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. researchgate.net The presence of a "heavy" atom (e.g., bromine, chlorine, or sulfur) in the molecule significantly enhances this effect, making the assignment of absolute stereochemistry more reliable. bldpharm.com The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled. uni.lu
Solid-State Structure and Conformation
Beyond stereochemistry, a crystal structure analysis provides a wealth of information about the molecule's conformation and intermolecular interactions in the solid state. For derivatives of this compound, this would include:
Precise Bond Lengths and Angles: Revealing any strain or unusual geometry in the cyclopropyl ring or at the quaternary carbon center.
Torsional Angles: Defining the spatial relationship between the cyclopropyl group, the methyl groups, and the nitrile moiety.
Intermolecular Interactions: Identifying hydrogen bonds, dipole-dipole interactions involving the nitrile group, and van der Waals forces that dictate how the molecules pack in the crystal lattice.
Illustrative Data for Related Cyclopropane (B1198618) Derivatives
While no data exists for the target compound's derivatives, crystallographic studies on other cyclopropane-containing molecules provide insight into the type of data that would be obtained. For instance, studies on substituted cyclopropanecarbonitriles have yielded detailed structural parameters.
Should crystallographic data for a hypothetical derivative, such as trans-2-(4-bromophenyl)-1-(2-cyclopropyl-2-methylpropanoyl)cyclopropane-1-carbonitrile, become available, it would be presented in a format similar to the tables below.
Table 1: Hypothetical Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C17H17BrN2O |
| Formula weight | 345.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90° |
| b = 15.456(6) Å, β = 105.2(3)° | |
| c = 11.234(5) Å, γ = 90° | |
| Volume | 1694.1(12) ų |
| Z | 4 |
| Density (calculated) | 1.355 Mg/m³ |
| Absorption coefficient | 2.45 mm⁻¹ |
| F(000) | 712 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.062, wR2 = 0.125 |
| Absolute structure param. | 0.01(3) |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C(quat)-CN | 1.475(3) |
| C(quat)-C(cyclo) | 1.512(3) |
| C-Br | 1.901(2) |
| C-C (avg, cyclo) | 1.505(4) |
| N≡C-C(quat) | 178.5(3) |
| C(cyclo)-C(quat)-C(methyl) | 112.1(2) |
These tables represent the standard format for reporting crystallographic data and would provide the definitive structural evidence for any new derivative of this compound.
Future Directions and Emerging Research Avenues in 2 Cyclopropyl 2 Methylpropanenitrile Chemistry
Development of More Efficient and Environmentally Benign Synthetic Routes
Historically, the synthesis of complex nitriles, including precursors to valuable pharmaceuticals, has involved multiple steps and the use of hazardous reagents. For instance, older multi-step syntheses often involved radical bromination and the use of highly toxic compounds like cyanide and methyl iodide google.com. A primary objective in modern synthetic chemistry is to develop alternative processes that are not only efficient but also environmentally compatible.
Recent advancements have focused on shortening synthetic sequences and utilizing safer, more readily available starting materials. A key goal is to devise routes that begin with commercially available compounds and employ simple, eco-friendly reagents and solvents to produce the target molecule in good yield and high purity google.com. One such innovative approach for a related structure, 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile, reduces the synthesis to just three steps from fluoro- or chlorobenzene. This process involves reacting a cyclopropyl-(4-halophenyl)methanone with isobutyronitrile using a suitable base like sodium hexamethyldisilazane (NaHMDS) google.com. This strategy circumvents the need for many of the hazardous intermediates required in previous methods.
Future research will likely focus on:
Catalytic Methods: Exploring novel transition metal or organocatalytic systems to facilitate the key bond-forming reactions, potentially lowering reaction temperatures and catalyst loading.
Biocatalysis: Employing engineered enzymes to achieve high stereoselectivity and reduce the environmental impact, as demonstrated in the synthesis of other optically active cyclopropanes wpmucdn.com.
Renewable Feedstocks: Investigating pathways that utilize starting materials derived from renewable resources, further enhancing the green credentials of the synthesis.
| Synthetic Strategy | Key Features | Potential Advantages |
| Modern Chemical Synthesis | Shortened reaction sequence (e.g., 3 steps), use of bases like NaHMDS. | Avoids highly toxic reagents (cyanide, methyl iodide), improves overall yield and purity. google.com |
| Biocatalytic Routes | Use of engineered enzymes (e.g., myoglobin) for carbene transfer. | High stereoselectivity, sustainable and metal-free approach. wpmucdn.com |
| Metal-Free Cyclopropanation | P(NMe2)3-mediated reductive cyclopropanation. | Utilizes safe, commercially available reagents under mild conditions. nih.gov |
Exploration of Unprecedented Reactivity Patterns and Chemoselective Transformations
The chemical behavior of 2-cyclopropyl-2-methylpropanenitrile is dictated by its two primary functional groups: the nitrile and the cyclopropyl (B3062369) ring. While the nitrile group offers a gateway to amines, carboxylic acids, and amides through established transformations, the strained cyclopropyl ring provides opportunities for unique reactivity. The cyclopropyl group can act as a latent double bond, participating in ring-opening and rearrangement reactions under thermal, photochemical, or catalytic conditions.
Future research is expected to delve into:
Ring-Opening Reactions: Investigating transition-metal-catalyzed ring-opening reactions to generate more complex acyclic or larger ring structures. The interaction between the nitrile and the cyclopropyl ring could lead to novel regiochemical and stereochemical outcomes.
Photochemical Transformations: Exploring photoinduced rearrangements, similar to the ring expansion of α-diazocyclopropanes to cyclobutenes, could yield novel molecular scaffolds wpmucdn.com.
Donor-Acceptor Cyclopropane (B1198618) Chemistry: The nitrile group acts as an electron-withdrawing group, polarizing the adjacent cyclopropane ring. This "donor-acceptor" character can be exploited in reactions with nucleophiles or in cycloadditions, a principle well-established with other substituted cyclopropanes nih.gov.
Integration with Flow Chemistry and Automated Synthesis Technologies
The shift from traditional batch processing to continuous flow and automated synthesis represents a paradigm shift in chemical manufacturing, offering enhanced safety, consistency, and scalability. These technologies are particularly well-suited for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction parameters.
The synthesis of cyclopropane-containing molecules is already being adapted to these modern platforms. For example, a two-step continuous flow process has been successfully developed for the synthesis of 1,1-cyclopropane aminoketones, achieving high productivity and short residence times rsc.org. The integration of such technologies for the synthesis of this compound could involve:
Telescoped Reactions: Designing a continuous flow setup where multiple reaction steps are performed sequentially without isolating intermediates, significantly reducing waste and processing time.
Automated Optimization: Utilizing automated synthesizers to rapidly screen different catalysts, solvents, and temperature conditions to quickly identify the optimal parameters for synthesis or subsequent transformations chemrxiv.orgchemspeed.com. This approach accelerates the discovery and development of new chemical entities.
Enhanced Safety: Handling potentially hazardous reagents or intermediates within a closed-loop flow system minimizes operator exposure and reduces the risk of runaway reactions.
| Technology | Application to this compound | Key Benefits |
| Continuous Flow Chemistry | Telescoped synthesis from starting materials to the final product. | Improved heat transfer, enhanced safety, high productivity, short reaction times. rsc.org |
| Automated Synthesis | Rapid optimization of reaction conditions and synthesis of derivative libraries. | Accelerated discovery, high-throughput screening, democratization of synthesis. chemrxiv.orgchemspeed.com |
Advanced Computational Methodologies for Predictive Chemical Outcomes
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, allowing researchers to model reaction mechanisms and energy profiles before undertaking experimental work. For molecules containing strained rings like cyclopropane, computational studies are particularly valuable for elucidating complex structure-reactivity relationships.
Recent computational investigations into related cyclopropyl ketones using methods like Density Functional Theory (DFT) have provided deep insights into the factors governing their reactivity manchester.ac.uk. These studies reveal how conjugation with adjacent groups (like an aryl ring) can stabilize radical intermediates and facilitate the fragmentation of the cyclopropyl ring. Conversely, the absence of conjugation can lead to higher energy barriers for ring opening manchester.ac.uk.
For this compound, future computational work could focus on:
Modeling Reaction Pathways: Simulating potential ring-opening, rearrangement, and cycloaddition reactions to predict their feasibility and identify the most likely products and transition states.
Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of new compounds derived from the nitrile.
In Silico Screening: Using computational models to predict the biological activity or material properties of derivatives, guiding synthetic efforts toward molecules with the highest potential. This approach is increasingly used to identify analogs and fill data gaps for chemical hazard assessment regulations.gov.
Potential for New Synthetic Applications in Interdisciplinary Chemical Sciences
The unique structural motifs present in this compound make it a valuable building block for applications beyond traditional organic synthesis, particularly in medicinal chemistry and materials science.
The cyclopropyl group is a well-regarded "bioisostere" in drug design, often introduced to improve metabolic stability, binding affinity, and potency. Its rigid nature can lock a molecule into a specific conformation favored by a biological target. Research on inhibitors for enzymes like cruzain, a key protease in the parasite that causes Chagas disease, has explored the role of the cyclopropane moiety in the molecular recognition process usp.br. Furthermore, the parent structure 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile is a key intermediate in the synthesis of Fexofenadine, a widely used antihistamine drug google.com.
Emerging applications could include:
Medicinal Chemistry: Using this compound as a scaffold to synthesize new libraries of compounds for screening against various diseases. The nitrile can be converted to a variety of functional groups, while the cyclopropyl group provides a desirable pharmacokinetic profile.
Agrochemicals: The introduction of cyclopropyl groups is a known strategy for creating potent and effective herbicides and pesticides.
Materials Science: Incorporating this rigid, compact moiety into polymers or functional materials could impart unique thermal or mechanical properties.
The continued study of this compound chemistry promises to yield not only a deeper understanding of fundamental reactivity but also a host of practical applications that address challenges across the scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-cyclopropyl-2-methylpropanenitrile, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, alkylation of cyclopropane derivatives with nitrile precursors under controlled conditions (e.g., using NaCN or KCN as cyanide sources). Purification via fractional distillation or column chromatography is critical to remove byproducts like unreacted cyclopropane derivatives. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature (60–80°C). Monitoring via TLC or GC-MS ensures reaction completion .
Q. What safety protocols are essential when handling nitrile-containing compounds like this compound?
- Methodological Answer : Use fume hoods to avoid inhalation of volatile nitriles. Wear nitrile gloves and eye protection. Storage should be in airtight containers away from oxidizing agents. Emergency protocols include immediate washing with water for skin contact and activated charcoal ingestion for accidental ingestion. Refer to SDS guidelines for specific first-aid measures .
Q. How can structural characterization of this compound be performed?
- Methodological Answer :
- NMR : H NMR (CDCl) peaks for cyclopropyl protons appear as multiplets (δ 0.8–1.5 ppm), while the methyl group resonates as a singlet (δ 1.2–1.4 ppm). The nitrile carbon in C NMR appears at ~115–120 ppm .
- HRMS : Confirm molecular ion [M+H] at m/z 136.17 (calculated for CHN).
- IR : Stretching vibrations for C≡N at ~2240 cm .
Advanced Research Questions
Q. How do substituents (e.g., cyclopropyl vs. phenyl) influence the reactivity and bioactivity of propanenitrile derivatives?
- Methodological Answer : Substituents alter steric and electronic properties. For example:
| Substituent | Reactivity (Nucleophilic Attack) | Bioactivity (Enzyme Inhibition) |
|---|---|---|
| Cyclopropyl | High steric hindrance | Moderate (e.g., CYP450) |
| Phenyl | Lower steric hindrance | High (e.g., kinase inhibition) |
| Nitro (analog) | Electron-withdrawing | Cytotoxic |
| The cyclopropyl group in this compound reduces metabolic degradation compared to phenyl analogs, enhancing pharmacokinetic stability . |
Q. What computational methods can predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450).
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitrile group’s electrophilicity).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Validate with experimental IC values from enzyme assays .
Q. How can conflicting data on the cytotoxicity of nitrile derivatives be resolved?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK293 or HepG2).
- Control for nitrile hydrolysis products (e.g., measure HCN release via colorimetric assays).
- Compare LC values under hypoxia vs. normoxia to assess metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
